molecular formula C16H10N2O4 B11045525 2-(1,3-Benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile

2-(1,3-Benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile

Cat. No.: B11045525
M. Wt: 294.26 g/mol
InChI Key: CPIYGMPWJHVESA-UHFFFAOYSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE is a complex organic compound that features a benzodioxole and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole and benzoxazole rings separately, followed by their coupling through a cyanide group. The reaction conditions often involve the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZODIOXOL-5-YL)-7-METHOXY-1,3-BENZOXAZOL-5-YL CYANIDE is unique due to its combined benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C16H10N2O4/c1-19-14-5-9(7-17)4-11-15(14)22-16(18-11)10-2-3-12-13(6-10)21-8-20-12/h2-6H,8H2,1H3

InChI Key

CPIYGMPWJHVESA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=N2)C3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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